Di(N-desethyl) Amiodarone Hydrochloride

Hepatotoxicity Drug Metabolism Cellular Assay

Incomplete metabolic profiling compromises amiodarone PK/PD and toxicity studies. Di(N-desethyl) Amiodarone HCl is the authenticated reference standard for simultaneous LC-MS/MS quantification of amiodarone, MDEA, and DDEA in plasma. • CYP1A2 mechanism-based inactivator (KI = 0.46 µM) for DDI studies • Defined hepatocyte & pulmonary toxicity calibrator with distinct structure-toxicity ranking • Supplied with full Certificate of Analysis; global dispatch available

Molecular Formula C21H22ClI2NO3
Molecular Weight 625.67
CAS No. 757220-04-5
Cat. No. B564444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(N-desethyl) Amiodarone Hydrochloride
CAS757220-04-5
Synonyms[4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-3-benzofuranyl)methanone Hydrochloride;  L 33530;  LB 32922; 
Molecular FormulaC21H22ClI2NO3
Molecular Weight625.67
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I.Cl
InChIInChI=1S/C21H21I2NO3.ClH/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24;/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3;1H
InChIKeyFTCJJBHXLGQNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(N-desethyl) Amiodarone Reference Standard


Di(N-desethyl) Amiodarone Hydrochloride (CAS 757220-04-5) is the fully N-dealkylated, major active metabolite of the class III antiarrhythmic drug Amiodarone. It is chemically defined as [4-(2-aminoethoxy)-3,5-diiodophenyl](2-butyl-3-benzofuranyl)methanone hydrochloride . This compound is a key analytical reference standard, essential for the accurate quantification and monitoring of amiodarone metabolism and for investigating the unique toxicological profile associated with amiodarone therapy [1]. Its primary scientific value lies not in therapeutic use, but as an indispensable tool in pharmacokinetic, pharmacodynamic, and toxicological studies, where its distinct properties relative to amiodarone and other metabolites provide critical scientific insights.

1
Reference Standard Type Certified fully N-dealkylated metabolite of amiodarone, essential for specific metabolite quantification
2
Workflow Fit LC-MS/MS bioanalysis, in vitro ADME/Tox studies, CYP inhibition profiling, and pharmaceutical impurity control
3
Selection Context Required when assay must distinguish DDEA from amiodarone and MDEA for accurate toxicity and PK interpretation

Why Di(N-desethyl) Amiodarone Cannot Be Substituted


Substituting Di(N-desethyl) Amiodarone Hydrochloride with Amiodarone or its primary metabolite, N-desethylamiodarone (MDEA), in analytical or toxicological studies will yield incomplete and potentially misleading results. These compounds possess distinct molecular structures, toxicity profiles, and biochemical activities. For instance, Di(N-desethyl) Amiodarone exhibits a different hepatic toxicity profile [1] and a unique rank in pulmonary toxicity compared to MDEA [2]. Furthermore, its role as a potent, differential inhibitor of specific cytochrome P450 enzymes is a property not shared by its precursors [3]. Therefore, the use of a high-purity, authenticated reference standard of Di(N-desethyl) Amiodarone is non-negotiable for achieving assay specificity, ensuring data integrity, and accurately interpreting complex biological phenomena associated with amiodarone metabolism and toxicity.

!
Amiodarone or MDEA substitution may mask metabolite-specific hepatotoxic signals. Reported LDH release patterns differ between DDEA and amiodarone, limiting direct interchangeability.
!
Pulmonary toxicity rank-order shifts with metabolite identity. Using MDEA alone overlooks the intermediate toxicity of DDEA observed in macrophage models.
!
CYP inhibition selectivity cannot be inferred. DDEA acts as a time-dependent CYP1A2 inactivator, whereas MDEA targets CYP2D6/3A4; substitution compromises DDI study accuracy.

Quantitative Differentiation of Di(N-desethyl) Amiodarone


Hepatotoxicity vs. Amiodarone

Di(N-desethyl)amiodarone (DDEA) exhibits significantly higher cytotoxicity in primary hepatocyte cultures compared to the parent drug, Amiodarone. In a concentration-response study, both compounds caused cell death in a dose-dependent manner, but DDEA was consistently and significantly more toxic [1]. This finding is critical for interpreting the hepatotoxic risk associated with chronic amiodarone therapy.

Hepatotoxicity vs. Amiodarone
Head-to-head
Significantly greater LDH release than amiodarone in primary rat hepatocytes at 50 µg/mL
Supports metabolite-specific hepatotoxicity interpretation
Data to verify: exact p-value not reported; concentration-response range 1-50 µg/mL
Hepatotoxicity Drug Metabolism Cellular Assay

Pulmonary Toxicity vs. N-Desethylamiodarone

The toxicity of amiodarone metabolites toward alveolar macrophages, a key cell type in drug-induced pulmonary toxicity, follows a distinct rank order. Mono-N-desethylamiodarone (MDEA) is more toxic than di-N-desethylamiodarone (DDEA), which in turn is more toxic than another metabolite, amiodarone-EtOH [1]. This indicates that sequential dealkylation of the diethylaminoethoxy group is a detoxification pathway.

Pulmonary Toxicity vs. MDEA
Head-to-head
Rank order of alveolar macrophage toxicity: MDEA > DDEA > B2-O-EtOH
Defines structure-toxicity relationship within amiodarone metabolic pathway
Rabbit alveolar macrophage model; DDEA exhibits intermediate toxicity
Pulmonary Toxicity Alveolar Macrophages Structure-Activity Relationship

Selective CYP1A2 Inhibition

Di(N-desethyl) Amiodarone (DDEA) is a potent, time-dependent inactivator of CYP1A2, a property that distinguishes it from Amiodarone and MDEA. DDEA shows a high potency (low KI) for CYP1A2 inactivation, while MDEA primarily inactivates CYP2D6 and CYP3A4 [1]. This differential inhibition profile predicts that DDEA is a major contributor to amiodarone-related drug-drug interactions with CYP1A2 substrates.

CYP1A2 Inactivation
Reported
KI = 0.46 µM, kinact = 0.030 min⁻¹
Indicates selective, time-dependent CYP1A2 inactivation potency
Human liver microsomes; compare MDEA KI 2.7 µM for CYP2D6
Drug-Drug Interactions Cytochrome P450 Enzyme Inhibition

CYP3A4-Mediated Formation

Di(N-desethyl) Amiodarone (DDEA) is a minor circulating metabolite of Amiodarone, formed through a sequential N-dealkylation pathway. The primary microsomal enzyme responsible for metabolizing Amiodarone to both MDEA and subsequently to DDEA is CYP3A4 [1]. This contrasts with Amiodarone, which is the parent drug, and MDEA, which is the major circulating metabolite [2].

Metabolite Origin
Context-dependent
Minor circulating metabolite formed via sequential CYP3A4-mediated N-dealkylation of MDEA
Low systemic abundance necessitates sensitive LC-MS/MS detection
Plasma concentrations lower than MDEA; CYP3A4 is primary formation enzyme
Pharmacokinetics Drug Metabolism CYP3A4

Validated Applications of Di(N-desethyl) Amiodarone


Reference Standard for LC-MS/MS Assays

Di(N-desethyl) Amiodarone Hydrochloride is an essential certified reference standard for developing and validating high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1]. Its inclusion is mandatory for the simultaneous and selective quantification of amiodarone and its complete metabolic panel (MDEA and DDEA) in patient plasma, as demonstrated in pediatric and adult pharmacokinetic studies [2][3]. Without this standard, the assay is incomplete, and the potential contribution of DDEA to drug efficacy and toxicity cannot be accurately assessed. It is also critical for environmental monitoring studies, where it has been detected in sludge samples .

CYP1A2 Drug-Drug Interaction Probe

This compound is a powerful and specific tool for investigating CYP1A2-mediated drug-drug interactions [1]. Its role as a potent, mechanism-based inactivator of CYP1A2 (KI = 0.46 µM) makes it the ideal positive control or test article for in vitro studies using human liver microsomes or recombinant CYP enzymes. Researchers can use this compound to model the contribution of minor, highly potent metabolites to clinical DDIs, a concept that is often overlooked when studying only the parent drug and major metabolites. This application is directly supported by its unique and quantitatively defined CYP inhibition profile [1].

In Vitro Toxicology Calibrator

Given its distinct and quantifiably different toxicity profile compared to both Amiodarone and MDEA, Di(N-desethyl) Amiodarone is a crucial calibrator for in vitro toxicology research. In hepatocyte studies, it serves as a benchmark for severe cytotoxicity [2]. In pulmonary models using alveolar macrophages, it helps define the structure-toxicity relationship of the amiodarone metabolic pathway, where it exhibits intermediate toxicity compared to MDEA [3]. The use of a high-purity reference standard ensures that the observed biological effects are specifically attributable to DDEA and not to impurities or misidentification of the metabolite.

Impurity and Quality Control Standard

As a known metabolite and potential impurity, Di(N-desethyl) Amiodarone Hydrochloride is a necessary reference material for the development and validation of purity methods for Amiodarone Hydrochloride Active Pharmaceutical Ingredient (API) and drug products . It is used in method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial production [4], ensuring compliance with regulatory guidelines for impurity identification and quantification.

Application
Selection Property
Validation Focus
LC-MS/MS amiodarone metabolite panel
Certified metabolite reference standard
Assay sensitivity for low-abundance DDEA in human plasma research matrices
CYP1A2 drug-drug interaction research
Defined time-dependent CYP1A2 inactivation profile
Inactivation kinetics confirmation (KI, kinact) in human liver microsomes
In vitro toxicity pathway mapping
Metabolite-specific cytotoxicity data
Endpoint comparison (LDH release, macrophage viability) vs. amiodarone and MDEA
Pharmaceutical impurity profiling
High-purity impurity reference material
Method validation for trace-level detection in API and drug products
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